molecular formula C22H29N3O5S B2774812 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021040-44-7

2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2774812
CAS No.: 1021040-44-7
M. Wt: 447.55
InChI Key: PTQRNYXZSJNSOR-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic compound of high interest in chemical and pharmaceutical research. Structurally, it features a 2-(2-methoxyphenoxy)acetamide scaffold linked to a 4-phenylpiperazine group via a sulfonyl propyl connector. This molecular architecture, which incorporates ether, amide, sulfonamide, and piperazine functionalities, is commonly explored in medicinal chemistry. Compounds with similar structures, particularly those containing the 2-(2-methoxyphenoxy)acetamide moiety, are frequently investigated for their potential as protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), and as intermediates in the synthesis of more complex active molecules . The presence of the phenylpiperazine unit, a common pharmacophore, suggests potential for central nervous system (CNS) activity and interaction with various enzyme systems, making it a valuable scaffold for developing new therapeutic agents. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. It is suited for applications in hit-to-lead optimization, mechanism of action (MOA) studies, and as a building block in organic synthesis. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a reference standard in analytical method development and validation to ensure quality control in laboratory settings.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-29-20-10-5-6-11-21(20)30-18-22(26)23-12-7-17-31(27,28)25-15-13-24(14-16-25)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQRNYXZSJNSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the 2-methoxyphenoxy intermediate.

    Introduction of the Phenylpiperazine Moiety: The intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable coupling agent to introduce the phenylpiperazine group.

    Sulfonylation and Acetamide Formation: The final steps involve sulfonylation of the intermediate with a sulfonyl chloride, followed by acetamide formation through reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced under specific conditions to form sulfide derivatives.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C22_{22}H29_{29}N3_3O3_3
  • Molecular Weight : 383.5 g/mol

Pharmacological Studies

The compound has been investigated for its potential as a dopamine D4 receptor antagonist , which is significant in the treatment of various neurological disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). Research indicates that compounds with similar structures exhibit high affinity for dopamine receptors, suggesting a promising avenue for therapeutic development .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds, suggesting that derivatives of this compound may also possess similar activities. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a critical mechanism through which anti-inflammatory effects are achieved. For instance, compounds with similar arylhydrazone structures have shown effective inhibition of COX enzymes, which could be relevant for the development of new anti-inflammatory drugs .

Cancer Research

The compound's structural features may also lend themselves to research in oncology. Compounds targeting specific pathways involved in cancer progression have been synthesized, and those resembling the structure of 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide are being explored for their ability to inhibit tumor growth and metastasis .

Case Study 1: Dopamine D4 Receptor Antagonism

A study conducted on various ligands demonstrated that modifications to the piperazine ring can significantly enhance selectivity towards dopamine D4 receptors. The compound's design was based on previous lead compounds known for their D4 receptor antagonism, leading to promising results in preclinical trials .

Case Study 2: Anti-inflammatory Effects

In a comparative study involving several synthetic molecules, derivatives exhibiting similar structural motifs to this compound showed effective inhibition of COX enzymes with ED50 values comparable to established anti-inflammatory drugs like Celecoxib . These findings suggest that this compound could be developed further as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanol

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide stands out due to its unique sulfonylpropylacetamide linkage, which may confer distinct biological activities and chemical properties. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

2-(2-Methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, with the CAS number 1021040-44-7, is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N3O5SC_{22}H_{29}N_{3}O_{5}S, with a molecular weight of 447.5 g/mol. The structure includes a methoxyphenoxy group and a piperazine moiety, which are known to influence its biological activity.

PropertyValue
CAS Number1021040-44-7
Molecular FormulaC22H29N3O5S
Molecular Weight447.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Neuropharmacological Effects

Research indicates that compounds containing piperazine derivatives often exhibit significant neuropharmacological effects. For instance, piperazine derivatives have been shown to act as inhibitors of human acetylcholinesterase, which is crucial for neurotransmission and cognitive function . The presence of the phenylpiperazine moiety in this compound suggests potential interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.

Case Studies and Research Findings

  • Dopamine Receptor Agonism : A study explored the structural requirements for dopamine D2 and D3 receptor agonists, indicating that modifications around the piperazine ring can enhance receptor affinity and selectivity. This suggests that this compound may exhibit similar properties .
  • Virtual Screening : In virtual screening studies, various piperazine derivatives were evaluated for their binding affinity to acetylcholinesterase. The results indicated that certain substitutions could significantly enhance inhibitory activity . This underscores the potential of this compound in treating neurodegenerative diseases like Alzheimer's.
  • Pharmacological Applications : The compound has been proposed as a candidate for developing targeted therapies due to its ability to modulate protein interactions involved in disease pathways. Specifically, it could serve as a bifunctional agent targeting E3 ubiquitin ligases for protein degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(2-methoxyphenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves sulfonylation of the piperazine moiety followed by coupling with the methoxyphenoxy-acetamide group. Key steps include:

  • Sulfonyl chloride intermediates reacting with amines under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Purification via column chromatography or recrystallization, monitored by HPLC (>95% purity) and NMR (e.g., ¹H/¹³C for structural confirmation) .
    • Critical Parameters : Temperature control (0–25°C for sulfonylation), solvent selection (DMF for polar intermediates), and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm methoxy (δ 3.8–4.0 ppm) and sulfonamide (δ 7.5–8.5 ppm) groups via ¹H/¹³C NMR .
  • HPLC-MS : Quantify purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 431.55) .
  • FT-IR : Validate sulfonyl (1150–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) bonds .

Q. What preliminary biological screening assays are recommended to assess its activity?

  • Assays :

  • Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (piperazine moiety suggests CNS targets) .
  • Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or kinases .
  • Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target specificity?

  • Approach :

  • Analog Synthesis : Modify methoxy position (para vs. ortho), sulfonyl linker length, or piperazine substituents .
  • Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify critical binding motifs (e.g., sulfonamide as hydrogen bond acceptor) .
  • In Silico Screening : Dock analogs into target receptors (e.g., 5-HT₁A) to predict affinity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Strategies :

  • Batch Reproducibility : Verify synthesis protocols (e.g., solvent traces affecting assays) .
  • Assay Standardization : Compare IC₅₀ values under identical conditions (pH, cell lines) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify outliers .

Q. What strategies are effective for identifying off-target interactions in complex biological systems?

  • Methods :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes .
  • Transcriptomics : RNA-seq to detect differentially expressed pathways post-treatment .

Q. How can stability and degradation profiles be evaluated under physiological conditions?

  • Protocols :

  • Forced Degradation : Expose to acidic/alkaline conditions (0.1M HCl/NaOH, 37°C) and analyze by LC-MS .
  • Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify intact compound .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
SynthesisHPLC, NMRAnhydrous conditions, stoichiometry
SAR OptimizationDocking, SARSubstituent polarity, linker length
BioactivityRadioligand assays, MTTCell line selection, pH control
StabilityLC-MS, Forced degradationTemperature, incubation time

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